molecular formula C18H22N2O2S B12853725 tert-butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate

tert-butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B12853725
M. Wt: 330.4 g/mol
InChI Key: HWDHBTRXORMARO-HNNXBMFYSA-N
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Description

tert-Butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a phenylthiazole moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Phenylthiazole Moiety: The phenylthiazole group is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Attachment of the tert-Butyl Group: The tert-butyl group is added using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenylthiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenylthiazole derivatives.

Scientific Research Applications

tert-Butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The phenylthiazole moiety can interact with enzymes or receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-2-(4-methylthiazol-2-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-2-(4-ethylthiazol-2-yl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-2-(4-isopropylthiazol-2-yl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (S)-2-(4-phenylthiazol-2-yl)pyrrolidine-1-carboxylate is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl (2S)-2-(4-phenyl-1,3-thiazol-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H22N2O2S/c1-18(2,3)22-17(21)20-11-7-10-15(20)16-19-14(12-23-16)13-8-5-4-6-9-13/h4-6,8-9,12,15H,7,10-11H2,1-3H3/t15-/m0/s1

InChI Key

HWDHBTRXORMARO-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC(=CS2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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